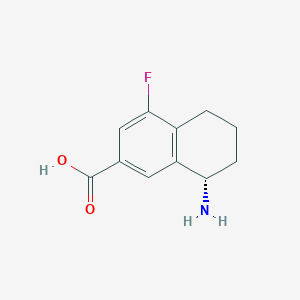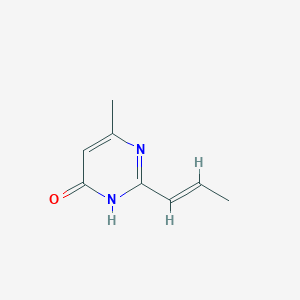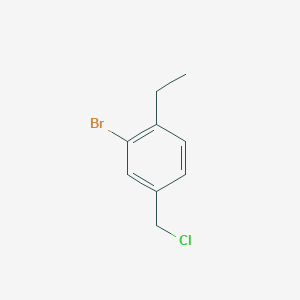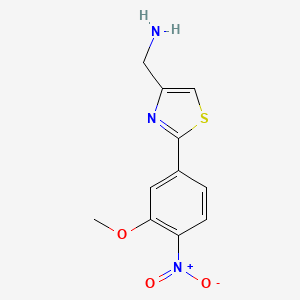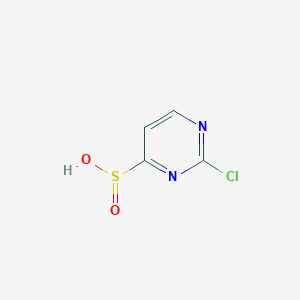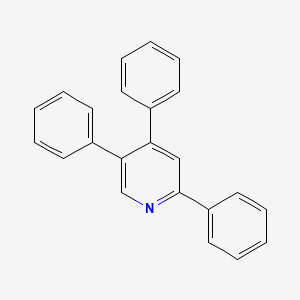
2,4,5-Triphenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Triphenylpyridine is a heterocyclic aromatic compound that belongs to the pyridine family It is characterized by the presence of three phenyl groups attached to the 2nd, 4th, and 5th positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triphenylpyridine typically involves the cyclization of ketoximes with phenylacetic acids. One efficient method utilizes a strontium-doped lanthanum cobaltite perovskite (La₀.₆Sr₀.₄CoO₃) as a recyclable heterogeneous catalyst. The reaction proceeds via the oxidative functionalization of the sp³ C–H bond in phenylacetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of heterogeneous catalysts like La₀.₆Sr₀.₄CoO₃ suggests a scalable and environmentally friendly approach. The catalyst can be recovered and reused without significant loss of efficiency, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 2,4,5-Triphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the phenyl groups or the pyridine ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted pyridines .
科学的研究の応用
2,4,5-Triphenylpyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of functional materials, including polymers and catalysts
作用機序
The mechanism by which 2,4,5-Triphenylpyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
類似化合物との比較
2,4,6-Triphenylpyridine: Similar in structure but with the phenyl groups attached at the 2nd, 4th, and 6th positions.
2,4,5-Triphenylimidazole: Contains an imidazole ring instead of a pyridine ring, with similar substitution patterns.
2,4,5-Triphenylthiazole: Features a thiazole ring with phenyl substitutions at the same positions.
Uniqueness: 2,4,5-Triphenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets are required .
特性
分子式 |
C23H17N |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
2,4,5-triphenylpyridine |
InChI |
InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-23(20-14-8-3-9-15-20)24-17-22(21)19-12-6-2-7-13-19/h1-17H |
InChIキー |
IUZIRMXBXVKDLG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


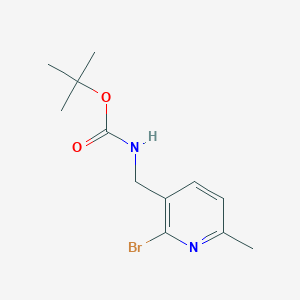

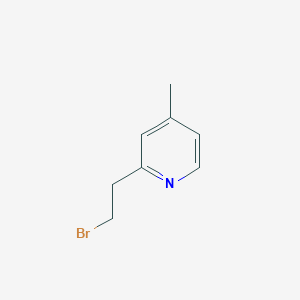
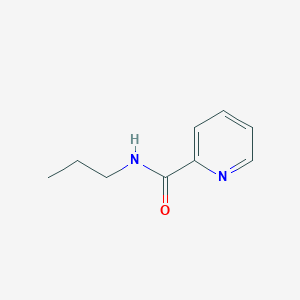
![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
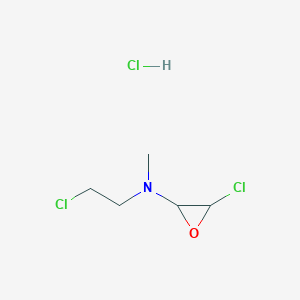
![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)
